5-(3-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Substitution Reaction: The 3-chlorophenyl group is introduced via a substitution reaction using 3-chlorobenzyl chloride.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-methoxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine (Schiff base) group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in various ways.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be used in the development of new therapeutic agents.
Medicine
In medicinal chemistry, 5-(3-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol may be explored for its potential as a drug candidate. Its unique structure could interact with biological targets in novel ways, leading to new treatments for various diseases.
Industry
In the agrochemical industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for similar applications, contributing to crop protection and yield improvement.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets could include enzymes involved in cell wall synthesis, DNA replication, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Uniqueness
5-(3-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl and 3-methoxybenzylidene groups can influence its interaction with biological targets, potentially leading to novel applications.
Properties
CAS No. |
478255-30-0 |
---|---|
Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-7-2-4-11(8-14)10-18-21-15(19-20-16(21)23)12-5-3-6-13(17)9-12/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
BGPSSFASZRAKSM-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.